4-Bromo-3-cyclopropylbenzonitrile
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Overview
Description
4-Bromo-3-cyclopropylbenzonitrile: is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a cyclopropyl group at the 3-position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropylbenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyclopropylbenzonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-cyclopropylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a metal catalyst.
Cyclopropyl Ring Reactions: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogenation over palladium on carbon (Pd/C) in ethanol.
Major Products:
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Reduction Products: 4-Bromo-3-cyclopropylbenzylamine from the reduction of the nitrile group.
Scientific Research Applications
Chemistry: 4-Bromo-3-cyclopropylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and structural features .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropylbenzonitrile depends on its specific application. In chemical reactions, the bromine atom and nitrile group are key reactive sites. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition or reduction . The cyclopropyl group can influence the reactivity and stability of the compound by introducing ring strain and steric effects .
Comparison with Similar Compounds
4-Bromobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Cyclopropylbenzonitrile: Lacks the bromine atom, which reduces its utility in cross-coupling reactions.
4-Bromo-3-methylbenzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-3-cyclopropylbenzonitrile is unique due to the presence of both a bromine atom and a cyclopropyl group on the benzene ring. This combination of substituents provides a distinct set of reactivity and physical properties, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8BrN |
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Molecular Weight |
222.08 g/mol |
IUPAC Name |
4-bromo-3-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H8BrN/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
IAFPKXUHZCNLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C#N)Br |
Origin of Product |
United States |
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